15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine
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Overview
Description
15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine is a complex organic compound known for its unique structure and properties. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine typically involves the reaction of a suitable precursor with ethynyl groups under controlled conditions. One common method involves the use of a crown ether precursor, which is then reacted with ethynyl groups in the presence of a catalyst such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various cations.
Industry: Utilized in the development of sensors and separation processes.
Mechanism of Action
The mechanism of action of 15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine involves the formation of stable complexes with cations. The ether groups in the compound’s structure can coordinate with metal ions, forming a stable complex. This property is particularly useful in applications such as ion transport and separation processes .
Comparison with Similar Compounds
Similar Compounds
Benzo-15-crown-5: Another crown ether with a similar structure but without the ethynyl groups.
Dibenzo-18-crown-6: A larger crown ether with additional benzene rings.
15-Bromo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine: A brominated derivative of the compound.
Uniqueness
The ability to form stable complexes with cations makes it particularly valuable in ion transport and separation processes .
Properties
Molecular Formula |
C18H20O5 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
17,18-diethynyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C18H20O5/c1-3-15-13-17-18(14-16(15)4-2)23-12-10-21-8-6-19-5-7-20-9-11-22-17/h1-2,13-14H,5-12H2 |
InChI Key |
MPXODXSFYIQBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1C#C)OCCOCCOCCOCCO2 |
Origin of Product |
United States |
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